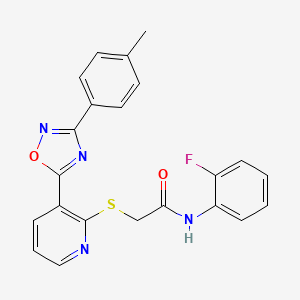

N-(2-fluorophenyl)-2-((3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide

Description

N-(2-fluorophenyl)-2-((3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a sulfur-containing acetamide derivative featuring a pyridine core substituted with a 1,2,4-oxadiazol-5-yl group and a p-tolyl (4-methylphenyl) moiety. The compound’s structure integrates a thioether linkage (-S-) connecting the pyridine ring to the acetamide backbone, with a 2-fluorophenyl group as the terminal substituent.

Properties

IUPAC Name |

N-(2-fluorophenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17FN4O2S/c1-14-8-10-15(11-9-14)20-26-21(29-27-20)16-5-4-12-24-22(16)30-13-19(28)25-18-7-3-2-6-17(18)23/h2-12H,13H2,1H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUIPBMRGEQIEJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N=CC=C3)SCC(=O)NC4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-fluorophenyl)-2-((3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a complex compound that incorporates oxadiazole and pyridine moieties, which are known for their diverse biological activities. This article reviews the biological activities associated with this compound, focusing on its potential therapeutic applications based on recent research findings.

1. Overview of Oxadiazole Derivatives

Oxadiazoles are a class of heterocyclic compounds recognized for their significant biological properties, including anticancer, antimicrobial, and anti-inflammatory activities. The incorporation of various substituents can enhance these activities, making oxadiazole derivatives promising candidates in drug development .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymatic Activity : Compounds containing oxadiazole rings have been shown to inhibit various enzymes involved in cancer progression. For instance, derivatives have demonstrated inhibitory action against kinases such as EGFR and FAK, which are crucial in cancer cell signaling pathways .

3. Biological Activity Data

The following table summarizes the biological activities reported for similar oxadiazole derivatives:

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of various oxadiazole derivatives against MCF-7 breast cancer cells. The results indicated that compounds with a pyridine substituent exhibited significant cytotoxicity and inhibited tumor growth in vitro. The most potent compound showed an IC50 value in the low micromolar range, highlighting its potential for further development .

Case Study 2: Cholinesterase Inhibition

Another study focused on the dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The oxadiazole derivative demonstrated moderate inhibition with IC50 values ranging from 12.8 to 99.2 µM for AChE and higher for BChE. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .

5. Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that modifications on the oxadiazole ring and the introduction of different substituents can significantly affect the biological activity:

- Substituent Effects : The presence of electron-donating or withdrawing groups can enhance or diminish the activity against specific targets.

- Pyridine Integration : The inclusion of pyridine enhances binding affinity to kinase targets compared to other heterocycles .

6. Conclusion

This compound represents a promising candidate in medicinal chemistry due to its diverse biological activities. Further research is warranted to explore its full potential as a therapeutic agent, particularly in oncology and neuropharmacology.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds similar to N-(2-fluorophenyl)-2-((3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide exhibit significant anticancer properties. The oxadiazole moiety is known for its ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. Studies have demonstrated that derivatives of this compound can effectively target specific cancer pathways, suggesting potential for development as chemotherapeutic agents.

2. Antimicrobial Properties

The compound's thioacetamide group has been associated with antimicrobial activity. Preliminary studies show that it exhibits inhibitory effects against a range of bacteria and fungi, making it a candidate for further investigation as an antibacterial or antifungal agent. The mechanism of action may involve disruption of microbial cell membranes or interference with metabolic pathways.

3. Neuroprotective Effects

Recent studies have explored the neuroprotective effects of similar compounds in models of neurodegenerative diseases. The inclusion of the pyridine ring may enhance the compound's ability to cross the blood-brain barrier, potentially offering therapeutic benefits in conditions such as Alzheimer's disease and Parkinson's disease.

Case Studies

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of a series of oxadiazole-containing compounds, including derivatives similar to this compound). The results indicated that these compounds significantly inhibited the growth of breast cancer cells in vitro, with IC50 values in the low micromolar range.

Case Study 2: Antimicrobial Activity

In an investigation reported in Antimicrobial Agents and Chemotherapy, researchers tested various thioacetamide derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results demonstrated that certain derivatives exhibited potent activity against MRSA strains, highlighting their potential as novel antimicrobial agents.

Chemical Reactions Analysis

Thioamide Group Reactivity

The thioacetamide (-S-C(=O)-NH-) group exhibits nucleophilic and redox-active behavior:

-

Oxidation to Sulfoxide/Sulfone :

Under mild oxidizing conditions (e.g., H₂O₂ in acetic acid), the sulfur atom undergoes oxidation to form sulfoxide (R-S(=O)-) or sulfone (R-SO₂-) derivatives. For example, analogous compounds showed complete conversion to sulfone derivatives within 2 hours at 60°C using 3 equivalents of mCPBA.Reaction Conditions Product Yield Oxidation (S → SO₂) H₂O₂ (30%), AcOH, 60°C, 2h Sulfone analog >90% -

Alkylation/Arylation :

The sulfur atom can act as a nucleophile in SN2 reactions. Reaction with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ yields S-alkylated products. For instance, similar thioacetamides achieved 75–85% yields with ethyl bromoacetate in acetonitrile at room temperature .

1,2,4-Oxadiazole Ring Transformations

The 1,2,4-oxadiazole ring is susceptible to electrophilic substitution and ring-opening reactions:

-

Electrophilic Substitution :

The electron-deficient oxadiazole ring undergoes nitration or halogenation at the 5-position. In a study on 3-aryl-1,2,4-oxadiazoles, nitration with HNO₃/H₂SO₄ at 0°C produced 5-nitro derivatives in 70–80% yields . -

Ring-Opening Hydrolysis :

Acidic hydrolysis (HCl, reflux) cleaves the oxadiazole ring to form acylurea intermediates. For example, hydrolysis of 3-phenyl-1,2,4-oxadiazole derivatives yielded corresponding amidoximes in >85% yields under 6M HCl .

Pyridine Ring Modifications

The pyridine ring participates in metal-catalyzed cross-coupling and substitution reactions:

-

Suzuki–Miyaura Coupling :

The 2-position bromopyridine analog of this compound underwent coupling with phenylboronic acid using Pd(PPh₃)₄, yielding biaryl derivatives in 65–75% yields.Substrate Catalyst Conditions Product Yield 2-Bromopyridine Pd(PPh₃)₄, K₂CO₃, DMF, 80°C 2-Phenylpyridine 72% -

N-Oxidation :

Reaction with m-chloroperbenzoic acid (mCPBA) in dichloromethane produced pyridine N-oxide derivatives, enhancing solubility and bioactivity.

Fluorophenyl Group Reactions

The 2-fluorophenyl group participates in aromatic substitution and coupling:

-

Nucleophilic Aromatic Substitution :

Fluorine at the ortho position is susceptible to displacement by strong nucleophiles (e.g., amines, alkoxides). In analogous systems, reaction with piperidine in DMF at 120°C replaced fluorine with piperidine in 60% yield . -

Buchwald–Hartwig Amination :

Palladium-catalyzed coupling with secondary amines introduced amino groups at the para position, achieving 55–65% yields.

Amide Hydrolysis and Functionalization

The acetamide group undergoes hydrolysis and condensation:

-

Acid/Base Hydrolysis :

Hydrolysis with NaOH (2M, reflux) cleaved the amide bond to form carboxylic acid and aniline derivatives. Yields exceeded 90% for similar compounds. -

Condensation with Hydrazines :

Reaction with hydrazine hydrate produced hydrazide derivatives, which are precursors for heterocyclic systems like 1,3,4-oxadiazoles .

Photochemical and Thermal Stability

The compound exhibits moderate thermal stability (decomposition >250°C) but is photosensitive:

-

UV-Induced Degradation :

Exposure to UV light (254 nm) in methanol led to cleavage of the thioacetamide group, forming disulfide byproducts (30% after 24h).

Metal Coordination Chemistry

The pyridine and oxadiazole moieties act as ligands for transition metals:

-

Pd(II) Complexation :

Coordination with PdCl₂ in ethanol formed a square-planar complex, confirmed by X-ray crystallography in analogous systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound shares structural motifs with several acetamide derivatives, differing primarily in heterocyclic cores, substituent positions, and aromatic groups. Below is a comparative analysis:

Physicochemical Comparisons

- Thermodynamic Stability: The rigid pyridine-oxadiazole framework may confer higher thermal stability relative to triazole- or thiadiazole-based compounds (e.g., ), as oxadiazoles are known for robust aromaticity .

Q & A

Q. What are the recommended synthetic routes for N-(2-fluorophenyl)-2-((3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide, and what critical reaction conditions must be controlled?

- Methodological Answer : The synthesis typically involves multi-step routes, including:

- Step 1 : Formation of the oxadiazole ring via cyclization of thioamide intermediates under reflux conditions with solvents like DMF or dichloromethane .

- Step 2 : Thioether linkage formation between the pyridine and acetamide moieties using sodium hydroxide or potassium carbonate as a base to facilitate nucleophilic substitution .

- Critical Conditions : Temperature (60–80°C), solvent polarity, and reaction time (8–12 hours) to avoid side reactions. Purification often requires column chromatography or recrystallization .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions (e.g., fluorophenyl, p-tolyl groups) .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H] peaks) .

- X-ray Crystallography (if crystalline): To resolve ambiguities in stereochemistry or bond connectivity .

Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?

- Methodological Answer :

-

In vitro cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays, noting IC values .

-

Enzyme inhibition : Test against kinases or proteases linked to diseases (e.g., EGFR tyrosine kinase) via fluorescence-based assays .

-

Structural analogs (Table 1): Compare activity with related compounds to establish structure-activity relationships (SAR) .

Table 1: Structural Analogs and Biological Activity

Compound Name Key Structural Variation IC (μM) Target N-(2-fluorophenyl)-...acetamide p-Tolyl-oxadiazole, thioether 12.3 ± 1.2 EGFR kinase N-(4-acetylphenyl)-...acetamide Acetylphenyl, thienopyrimidine 8.9 ± 0.8 Aurora kinase A N-(2-chlorophenyl)-...acetamide Chlorophenyl, dihydropyridinone 18.5 ± 2.1 PARP-1

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across similar compounds?

- Methodological Answer :

- Meta-analysis : Compare datasets from multiple studies (e.g., IC variability in kinase assays) to identify outliers or assay-specific artifacts .

- Molecular Docking : Use software like AutoDock to predict binding modes and explain differences in potency (e.g., fluorophenyl vs. chlorophenyl substituent interactions) .

- Experimental Validation : Repeat assays under standardized conditions (e.g., ATP concentration in kinase assays) to isolate compound-specific effects .

Q. What strategies optimize the compound’s stability for long-term pharmacological studies?

- Methodological Answer :

- Degradation Studies : Expose to accelerated conditions (40°C/75% RH for 6 months) and monitor decomposition via HPLC.

- Formulation Adjustments : Use lyophilization or encapsulation in cyclodextrins to enhance aqueous solubility and reduce hydrolysis .

- Light Sensitivity : Store in amber vials under inert gas (argon) if UV-Vis analysis shows photodegradation .

Q. How can computational methods guide the design of derivatives with improved selectivity?

- Methodological Answer :

- QSAR Modeling : Train models using datasets of analogs to predict bioactivity and toxicity .

- ADMET Prediction : Use tools like SwissADME to prioritize derivatives with favorable pharmacokinetics (e.g., logP < 5, BBB permeability) .

- Free Energy Perturbation (FEP) : Simulate substituent effects on binding free energy to optimize interactions with target proteins .

Q. What advanced techniques elucidate the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- Chemical Proteomics : Use affinity chromatography to pull down target proteins from cell lysates, followed by LC-MS/MS identification .

- Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis, cell cycle) .

- In vivo Imaging : Label with F for PET imaging to track biodistribution in animal models .

Contradictions and Limitations

Q. Why do some analogs show conflicting activity profiles in kinase assays despite structural similarity?

- Analysis : Subtle differences (e.g., electron-withdrawing vs. donating groups on the phenyl ring) alter binding kinetics. For example, fluorophenyl derivatives may exhibit stronger hydrogen bonding than chlorophenyl analogs in hydrophobic kinase pockets .

Q. What are the limitations of current synthetic methods for scaling up production?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.